

Spectroscopic Analysis of Deoxyenterocin: A Technical Guide to NMR-Based Structure Elucidation

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Compound of Interest

Compound Name: *Deoxyenterocin*

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This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pertinent to the Nuclear Magnetic Resonance (NMR) analysis of **Deoxyenterocin**, a complex polyketide natural product. The following sections detail the presentation of NMR data, experimental protocols for structural elucidation, and a workflow for the analysis of novel natural products.

Data Presentation: Spectroscopic Data for Deoxyenterocin

Precise ^1H and ^{13}C NMR spectroscopic data for (-)-5-**Deoxyenterocin**, as synthesized by Koser and Bach, is contained within the supplementary information of their 2023 publication in Chemistry – A European Journal.^{[1][2]} While this data is not publicly available without a journal subscription, this guide presents a standardized format for the tabulation of such data, crucial for comparative analysis and structural verification.

Table 1: ^1H NMR Spectroscopic Data for (-)-5-**Deoxyenterocin**. This table would typically be populated with the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), the coupling constants (J) in Hertz (Hz), and the integration of the signal, corresponding to the number of protons.

Position	δ (ppm)	Multiplicity	J (Hz)	Integration
e.g., H-1				
e.g., H-2				
e.g., H-3				
...				

Table 2: ^{13}C NMR Spectroscopic Data for (-)-5-**Deoxyenterocin**. This table would list the chemical shifts (δ) in ppm for each carbon atom in the molecule. The type of carbon (C, CH, CH_2 , CH_3) as determined by DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiments would also be included.

Position	δ (ppm)	Carbon Type
e.g., C-1		
e.g., C-2		
e.g., C-3		
...		

Experimental Protocols: NMR Analysis of Polyketide Natural Products

The structural elucidation of complex polyketides like **Deoxyenterocin** relies on a suite of NMR experiments. The following is a generalized, yet detailed, protocol that forms the basis of such analyses.^{[3][4][5]}

1. Sample Preparation:

- A pure sample of the natural product (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , MeOD-d_4) in a standard 5 mm NMR tube.
- The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

- Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. 1D NMR Spectroscopy:

- ^1H NMR: A standard proton NMR spectrum is acquired to provide initial information on the number and types of protons present. Key parameters include the spectral width, acquisition time, and number of scans.
- ^{13}C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the number of carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- DEPT: DEPT-90 and DEPT-135 experiments are performed to differentiate between CH , CH_2 , and CH_3 groups.

3. 2D NMR Spectroscopy:

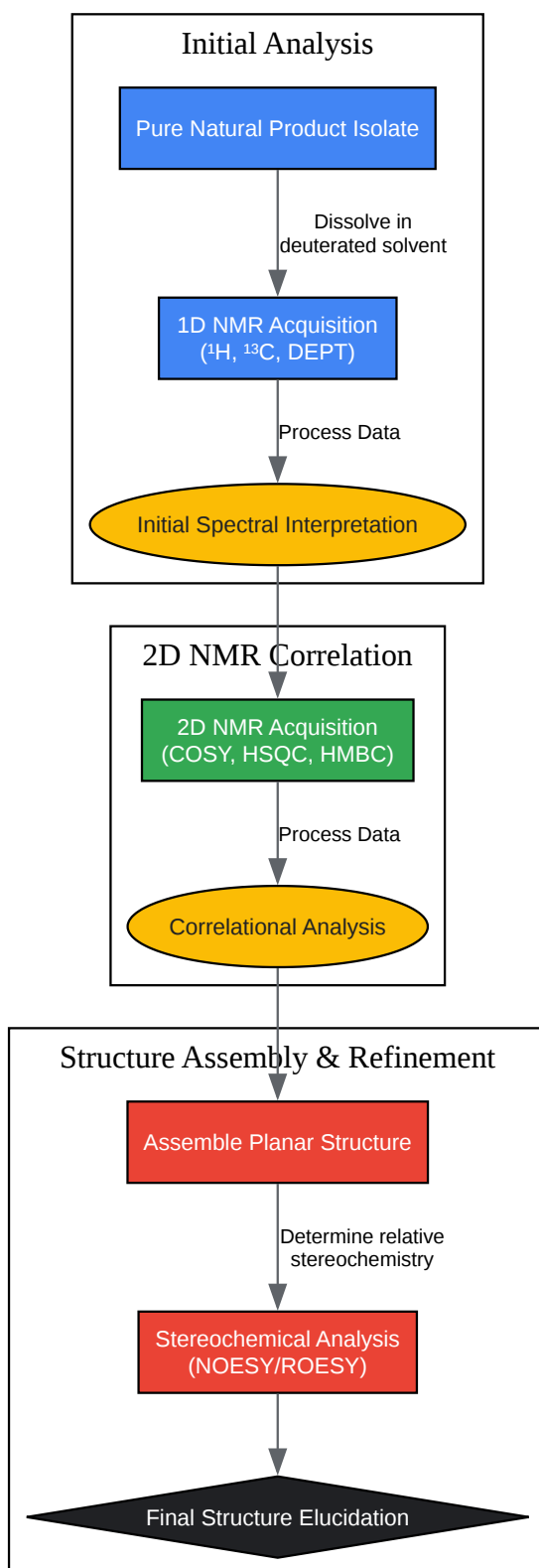
- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (^1H - ^1H) spin-spin coupling networks, revealing which protons are adjacent to one another in the molecular structure.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing ^1H - ^{13}C one-bond correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and connecting different spin systems.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry of the molecule.^[3]

4. Data Processing and Analysis:

- The acquired NMR data is processed using specialized software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and peak picking.
- The processed spectra are then analyzed to assign all proton and carbon signals to their respective atoms in the molecule, ultimately leading to the complete structural elucidation.

Mandatory Visualization: Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for the structure elucidation of a novel natural product like **Deoxyenterocin** using NMR spectroscopy.



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Caption: Workflow for NMR-based structure elucidation of a natural product.

Signaling Pathways

The biological activity of enterocin and **deoxyenterocin** has been noted for its antibiotic properties.[6][7][8] However, detailed signaling pathways in mammalian cells or bacteria that are modulated by **Deoxyenterocin** have not been extensively characterized in the current scientific literature. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling cascades.

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